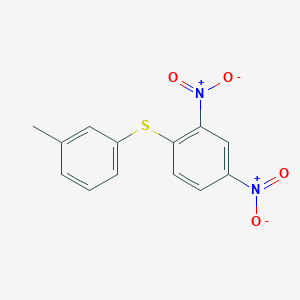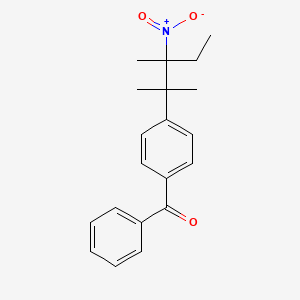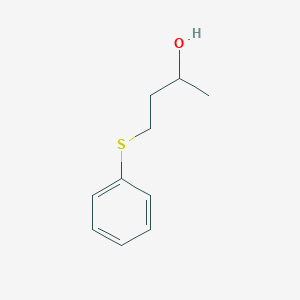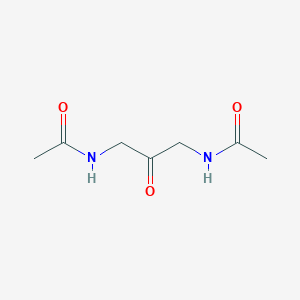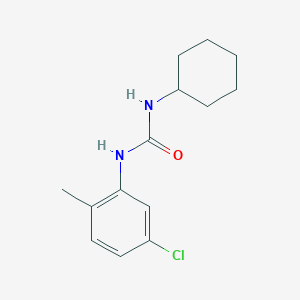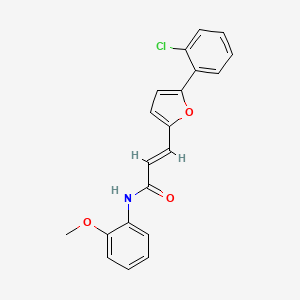![molecular formula C13H7Cl3N2O2 B11950711 2,4-dichloro-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline](/img/structure/B11950711.png)
2,4-dichloro-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(2,4-dichlorophenyl)amine is an organic compound that belongs to the class of imines It is characterized by the presence of a Schiff base linkage, which is formed by the condensation of an amine with an aldehyde or ketone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(2,4-dichlorophenyl)amine typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and 2,4-dichloroaniline. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acid, such as hydrochloric acid, to facilitate the formation of the Schiff base. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product. After completion, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(2,4-dichlorophenyl)amine can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable.
化学反応の分析
Types of Reactions
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(2,4-dichlorophenyl)amine can undergo various types of chemical reactions, including:
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro groups in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, alkoxides; solvents like ethanol or methanol; mild heating.
Oxidation: Potassium permanganate, hydrogen peroxide; solvents like water or acetic acid.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxides or higher oxidation state derivatives.
科学的研究の応用
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(2,4-dichlorophenyl)amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: The compound can be used in the synthesis of advanced materials such as polymers and nanocomposites with unique properties.
Analytical Chemistry: It can be used as a reagent in various analytical techniques for the detection and quantification of specific analytes.
作用機序
The mechanism of action of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(2,4-dichlorophenyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The presence of electron-withdrawing groups such as nitro and chloro groups can enhance the compound’s reactivity and binding affinity towards its targets.
類似化合物との比較
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(2,4-dichlorophenyl)amine can be compared with other similar compounds such as:
- N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(2-fluoro-5-nitrophenyl)amine
- N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(4-[(E)-2-phenyldiazenyl]phenyl)amine
These compounds share similar structural features but differ in the nature and position of substituents on the aromatic rings. The unique combination of substituents in N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-N-(2,4-dichlorophenyl)amine imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C13H7Cl3N2O2 |
|---|---|
分子量 |
329.6 g/mol |
IUPAC名 |
1-(2-chloro-5-nitrophenyl)-N-(2,4-dichlorophenyl)methanimine |
InChI |
InChI=1S/C13H7Cl3N2O2/c14-9-1-4-13(12(16)6-9)17-7-8-5-10(18(19)20)2-3-11(8)15/h1-7H |
InChIキー |
KBLANUPDCVBLRO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NC2=C(C=C(C=C2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Diphenylbenzo[f]quinoline](/img/structure/B11950640.png)


